molecular formula C7H5Br2NO2 B1283382 1-Bromo-2-(bromomethyl)-3-nitrobenzene CAS No. 58579-54-7

1-Bromo-2-(bromomethyl)-3-nitrobenzene

Cat. No.: B1283382
CAS No.: 58579-54-7
M. Wt: 294.93 g/mol
InChI Key: JCBTXEUYUWGIMU-UHFFFAOYSA-N
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Description

Significance of Aryl Halides and Nitroaromatics in Organic Chemistry

Aryl halides, or haloarenes, are organic compounds where a halogen atom is directly bonded to an aromatic ring. chemicalbook.comnih.gov This class of compounds is of fundamental importance in organic chemistry, serving as key precursors in a multitude of reactions, most notably in the formation of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. nih.gov The carbon-halogen bond in aryl halides, particularly bromides and iodides, allows for oxidative addition with transition metals, making them suitable substrates for reactions like the Suzuki, Heck, and Sonogashira couplings. researchgate.net Furthermore, aryl halides can be converted into organometallic reagents, such as Grignard reagents or organolithium compounds, which act as sources of aryl anions for subsequent reactions. chemicalbook.comresearchgate.net

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring, are another cornerstone of industrial and laboratory synthesis. chemicalbook.com The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring. organic-chemistry.org It deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group. organic-chemistry.org A crucial reaction of nitroaromatics is their reduction to form aromatic amines (anilines), which are themselves vital intermediates for the synthesis of dyes, pharmaceuticals, and other fine chemicals. organic-chemistry.orgnih.gov

Strategic Importance of Bromomethyl Functionalities in Synthetic Pathways

The bromomethyl group (-CH₂Br) is a highly reactive functional moiety. As a derivative of an alkyl halide, it is an excellent electrophile and is particularly susceptible to nucleophilic substitution reactions, typically via an Sₙ2 mechanism. The utility of the bromomethyl group lies in its capacity to act as a handle for introducing a wide array of other functional groups into a molecule. This process, known as alkylation, allows for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. This versatility makes bromomethyl-containing compounds indispensable reagents for elaborating molecular structures and building complexity in synthetic routes. arabjchem.org

Overview of Research Trajectories for 1-Bromo-2-(bromomethyl)-3-nitrobenzene

The specific structure of this compound, featuring an activated bromomethyl group positioned ortho to a nitro group, makes it an ideal precursor for the synthesis of heterocyclic ring systems. A primary research application for this compound is in the construction of 2,1-benzisoxazoles, also known as anthranils. nih.gov

Detailed research has established that ortho-nitrobenzyl derivatives, particularly those with an electron-withdrawing group on the methylene (B1212753) unit, can undergo cyclization to form the 2,1-benzisoxazole core. nih.gov In this compound, the bromomethyl group serves as a highly activated site. Intramolecular cyclization, often promoted by a base, can occur where a nucleophilic center displaces the bromide, leading to the formation of the fused isoxazole (B147169) ring. The resulting 7-bromo-2,1-benzisoxazole can then be used in further synthetic elaborations, leveraging the remaining aryl bromide functionality for cross-coupling reactions. This two-stage reactivity makes this compound a strategic starting material for generating a library of substituted heterocyclic compounds.

The synthesis of the compound itself has been documented, with a common route involving the free-radical bromination of 1-Bromo-2-methyl-3-nitrobenzene (also known as 2-Bromo-6-nitrotoluene) using N-Bromosuccinimide (NBS) and a radical initiator. chemicalbook.com

Table 1: Physical and Chemical Properties of this compound

Property Value
CAS Number 58579-54-7
Molecular Formula C₇H₅Br₂NO₂
Molecular Weight 294.93 g/mol
IUPAC Name This compound
Synonyms 2-Bromo-6-nitrobenzyl bromide

Table 2: Computed Property Data for this compound

Descriptor Value
Monoisotopic Mass 292.86870 Da
Topological Polar Surface Area 45.8 Ų
Heavy Atom Count 12
Formal Charge 0
Complexity 171
Rotatable Bond Count 1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2

Data sourced from PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(bromomethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBTXEUYUWGIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567715
Record name 1-Bromo-2-(bromomethyl)-3-nitrobenzene
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Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58579-54-7
Record name 1-Bromo-2-(bromomethyl)-3-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-(bromomethyl)-3-nitrobenzene
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Record name 1-bromo-2-(bromomethyl)-3-nitrobenzene
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Synthetic Methodologies and Strategic Precursors for 1 Bromo 2 Bromomethyl 3 Nitrobenzene

Direct Synthetic Routes to 1-Bromo-2-(bromomethyl)-3-nitrobenzene

The most direct methods to synthesize this compound involve the halogenation of the methyl group of a pre-functionalized toluene (B28343) ring. This benzylic bromination is a key final step in the synthetic sequence.

Side-Chain Halogenation Approaches Utilizing N-Bromosuccinimide (NBS) and Initiators

Side-chain, or benzylic, bromination is effectively achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator or under irradiation. chemicalbook.commasterorganicchemistry.com This method is highly selective for the benzylic position over the aromatic ring, especially as the ring is deactivated by the nitro group. masterorganicchemistry.com The reaction proceeds via a free-radical chain mechanism, where NBS serves to provide a constant, low concentration of elemental bromine (Br₂) that favors radical substitution at the benzylic carbon over electrophilic addition to the aromatic ring. masterorganicchemistry.com

A documented procedure involves refluxing a mixture of 1-bromo-2-methyl-3-nitrobenzene with NBS and an initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride (CCl₄). chemicalbook.com The reaction is typically run overnight to ensure complete conversion of the starting material to the desired this compound. chemicalbook.com The crude product obtained after removing the succinimide (B58015) byproduct by filtration is often used in subsequent steps without extensive purification. chemicalbook.com

Table 1: Reaction Conditions for Benzylic Bromination of 1-Bromo-2-methyl-3-nitrobenzene chemicalbook.com

ReactantReagentInitiatorSolventConditions
1-Bromo-2-methyl-3-nitrobenzeneN-Bromosuccinimide (NBS)AIBNCCl₄Reflux, overnight

Another reported method utilizes N-Bromosuccinimide in conjunction with Perbenzoic acid in tetrachloromethane, employing both heat and irradiation over an extended period of 192 hours to achieve the transformation. chemicalbook.com

Regioselective Bromination of Substituted Toluene Precursors

The synthesis of this compound hinges on the regioselective construction of its precursor, 1-bromo-2-methyl-3-nitrobenzene. The arrangement of the three different substituents on the benzene (B151609) ring is dictated by the principles of electrophilic aromatic substitution. nih.gov The directing effects of the substituents already present on the ring guide the position of incoming groups. The methyl group is an activating, ortho-, para-director, while the nitro group is a strong deactivating, meta-director. msu.edu

Achieving the 1,2,3-substitution pattern requires a carefully planned sequence of nitration and bromination steps on a suitable toluene derivative. The final step, the side-chain bromination of the methyl group, is inherently regioselective for the benzylic position and does not affect the substitution pattern on the aromatic ring. masterorganicchemistry.com The primary challenge lies in the regioselective synthesis of the upstream intermediates.

Upstream Synthetic Pathways and Key Intermediates

Preparation of 1-Bromo-2-methyl-3-nitrobenzene

1-Bromo-2-methyl-3-nitrobenzene (also known as 2-Bromo-6-nitrotoluene) is the direct precursor for the final benzylic bromination step. chemicalbook.com A common and effective method for its synthesis is the Sandmeyer reaction, starting from 2-methyl-3-nitroaniline (B147196). chemicalbook.comprepchem.com

This process involves the diazotization of the primary amine group on 2-methyl-3-nitroaniline, followed by the substitution of the resulting diazonium group with a bromine atom. The reaction is typically carried out by suspending 2-methyl-3-nitroaniline in aqueous hydrobromic acid, cooling the mixture to 0-5°C, and then slowly adding an aqueous solution of sodium nitrite (B80452) to form the diazonium salt. chemicalbook.com This diazonium salt solution is then added to a solution of cuprous bromide in hydrobromic acid, which catalyzes the replacement of the diazonium group with bromine. chemicalbook.comprepchem.com The reaction is often heated to ensure completion before the product is isolated. chemicalbook.com

Table 2: Two-Step Synthesis of 1-Bromo-2-methyl-3-nitrobenzene from 2-Methyl-3-nitroaniline chemicalbook.com

StepStarting MaterialReagentsTemperatureOutcome
1. Diazotization2-Methyl-3-nitroanilineNaNO₂, HBr(aq)0-5°CDiazonium Salt Intermediate
2. SandmeyerDiazonium SaltCuBr, HBr(aq)Room Temp, then 70°C1-Bromo-2-methyl-3-nitrobenzene

Synthesis of 2-Bromo-6-nitrotoluene and 2-Methyl-3-nitroaniline as Building Blocks

As 2-Bromo-6-nitrotoluene is an alternative name for 1-bromo-2-methyl-3-nitrobenzene, its synthesis is as described in the section above.

The key building block for this precursor is 2-methyl-3-nitroaniline (also known as 6-nitro-o-toluidine). sciencemadness.org The synthesis of this intermediate can be achieved through the selective reduction of one nitro group of 2,6-dinitrotoluene (B127279). sciencemadness.org This reduction can be performed using reagents like ammonium (B1175870) sulfide (B99878) or through controlled catalytic hydrogenation with a palladium on carbon catalyst. sciencemadness.org

The synthesis of 2,6-dinitrotoluene itself can be approached in several ways. One route involves the nitration of 2-nitrotoluene (B74249), which unfortunately yields a mixture of 2,4-dinitrotoluene (B133949) and the desired 2,6-dinitrotoluene that requires separation. sciencemadness.org A more selective route starts with p-toluidine. Dinitration of p-toluidine, where the amino group is protonated to an anilinium salt, directs nitration to the ortho positions relative to the methyl group, yielding 4-amino-2,6-dinitrotoluene. The amino group can then be removed via diazotization and subsequent alcoholysis to give pure 2,6-dinitrotoluene. sciencemadness.org

Retrosynthetic Analysis in the Design of Novel Synthetic Routes

Retrosynthetic analysis provides a logical framework for devising synthetic pathways to a target molecule by breaking it down into simpler, commercially available starting materials.

For this compound, the analysis begins with the most straightforward disconnection. A functional group interconversion (FGI) of the benzylic bromide points to 1-bromo-2-methyl-3-nitrobenzene as the immediate precursor. This transformation corresponds to the well-established benzylic bromination with NBS.

The next disconnection targets the C-Br bond on the aromatic ring of 1-bromo-2-methyl-3-nitrobenzene. This suggests a Sandmeyer reaction, leading back to a diazonium salt, and subsequently to the aromatic amine, 2-methyl-3-nitroaniline.

Further analysis of 2-methyl-3-nitroaniline involves another FGI, this time converting the amino group back to a nitro group via reduction. This identifies 2,6-dinitrotoluene as a key intermediate.

Finally, the synthesis of 2,6-dinitrotoluene can be traced back through nitration reactions to simpler toluene derivatives like 2-nitrotoluene or p-toluidine, and ultimately to toluene or benzene itself. sciencemadness.orglibretexts.org This multi-step retrosynthetic pathway highlights the critical transformations required: electrophilic aromatic substitution (nitration), control of regioselectivity, selective reduction of a nitro group, diazotization followed by a Sandmeyer reaction, and a final free-radical benzylic bromination. The design of any novel route must carefully consider the order of these steps to manage the directing effects of the various substituents and achieve the desired isomer.

Disconnection Strategies for the Bromomethyl and Nitro Groups

Retrosynthetic analysis, or the process of conceptually breaking down a target molecule into simpler, commercially available starting materials, is a powerful tool for designing a synthetic route. libretexts.org The key to this process is to perform "disconnections" that correspond to known and reliable chemical reactions. libretexts.org For this compound, the primary disconnections involve the three substituents on the benzene ring: a bromine atom, a bromomethyl group, and a nitro group.

The bromomethyl group (-CH₂Br) is a key functionality to consider for disconnection. This group is typically introduced via the radical bromination of a methyl group (-CH₃) on the benzene ring. libretexts.org This is a functional group interconversion (FGI) in retrosynthetic terms. Therefore, a primary disconnection is the C-Br bond of the bromomethyl group, leading back to the precursor 1-bromo-2-methyl-3-nitrobenzene.

The next set of disconnections involves the aromatic C-Br and C-N bonds of the nitro group. The order in which these groups are disconnected is critical and depends on their directing effects in the forward synthesis.

Disconnection of the Nitro Group: The nitro group is a strong deactivating and meta-directing group. youtube.com

Disconnection of the Bromo Group: The bromine atom is a deactivating but ortho-, para-directing group. youtube.com

Disconnection of the Methyl Group: The methyl group is an activating and ortho-, para-directing group. libretexts.org

Considering these effects, a logical retrosynthetic pathway would be:

Target Molecule: this compound

FGI: Disconnect the exocyclic C-Br bond, leading to 1-bromo-2-methyl-3-nitrobenzene .

Disconnection of the Aromatic C-Br bond: Disconnecting the bromine at position 1 leads to 2-methyl-3-nitroaniline, which can be converted to the target via a Sandmeyer reaction. This is a plausible route as the amino group can be introduced from a nitro group, and its directing effects can be utilized.

Alternative Disconnection of the Aromatic C-N bond: Disconnecting the nitro group from 1-bromo-2-methyl-3-nitrobenzene would lead to 2-bromotoluene (B146081). Nitration of 2-bromotoluene would likely lead to a mixture of isomers, making this a less efficient pathway. ontosight.ai

A plausible retrosynthetic pathway is outlined below:

Disconnection Step Intermediate/Precursor Synthetic Transformation (Forward Direction)
Functional Group Interconversion (FGI)1-Bromo-2-methyl-3-nitrobenzeneSide-chain bromination of the methyl group
C-Br Disconnection (Aromatic)2-Methyl-3-nitroanilineSandmeyer reaction
C-N Disconnection (FGI)2,6-DinitrotolueneSelective reduction of one nitro group
C-N Disconnection (Aromatic)TolueneDinitration

This strategic analysis suggests that a feasible synthetic route starts from a simple precursor like toluene, proceeds through nitration and functional group manipulations to install the substituents in the desired 1,2,3-pattern.

Sequential Introduction of Aromatic Substituents

The forward synthesis of this compound logically follows the insights gained from the disconnection strategy. A well-documented route involves the initial synthesis of the key intermediate, 1-bromo-2-methyl-3-nitrobenzene, followed by the final side-chain bromination.

A common starting material for this synthesis is 2-methyl-3-nitroaniline. chemicalbook.comchemicalbook.com This precursor establishes the relative positions of the methyl and nitro groups. The synthesis then proceeds via a Sandmeyer reaction to introduce the bromine atom.

Step 1: Synthesis of 1-Bromo-2-methyl-3-nitrobenzene

The synthesis of 1-bromo-2-methyl-3-nitrobenzene from 2-methyl-3-nitroaniline is a classic example of the Sandmeyer reaction. chemicalbook.comchemicalbook.com This reaction allows for the introduction of a variety of substituents onto an aromatic ring via a diazonium salt intermediate.

Reactants Reagents and Conditions Product Yield
2-Methyl-3-nitroaniline1. 40% aq. HBr, heat to reflux2. NaNO₂, 0-5 °C3. CuBr, HBr, H₂O, 70 °C1-Bromo-2-methyl-3-nitrobenzene89%

Data sourced from ChemicalBook. chemicalbook.com

An alternative approach to 1-bromo-2-methyl-3-nitrobenzene starts from p-toluidine. This route involves dinitration, followed by removal of the amino group to yield 2,6-dinitrotoluene. One of the nitro groups is then selectively reduced to an amino group, yielding 2-methyl-3-nitroaniline, which can then be carried forward as described above. sciencemadness.org Another potential, though likely less efficient, method is the direct nitration of 2-bromotoluene. ontosight.ai

Step 2: Synthesis of this compound

The final step in the synthesis is the side-chain bromination of the methyl group of 1-bromo-2-methyl-3-nitrobenzene. This is a free radical substitution reaction, typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.orgchemicalbook.com

Reactant Reagents and Conditions Product
1-Bromo-2-methyl-3-nitrobenzeneNBS, AIBN, CCl₄, refluxThis compound

Data sourced from ChemicalBook. chemicalbook.com

This reaction is highly specific for the benzylic position due to the stability of the resulting benzylic radical. libretexts.org The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors substitution over addition to the aromatic ring. libretexts.org

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 Bromomethyl 3 Nitrobenzene

Nucleophilic Substitution Reactions at the Bromomethyl Center

The bromomethyl group (-CH₂Br) serves as a primary site for nucleophilic attack. As a benzylic halide, it is inherently more reactive than a typical alkyl halide due to the ability of the benzene (B151609) ring to stabilize the transition state of the substitution reaction. The presence of ortho substituents (bromo and nitro groups) further modulates this reactivity.

Nucleophilic substitution at the primary benzylic carbon of 1-Bromo-2-(bromomethyl)-3-nitrobenzene is expected to proceed predominantly through a bimolecular nucleophilic substitution (Sₙ2) mechanism. This mechanism involves a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.

Rate = k[C₇H₅Br₂NO₂][Nu⁻]

The rate constant, k, is influenced by several factors, including the strength of the nucleophile, the solvent, and the electronic and steric properties of the substrate. The electron-withdrawing nature of the adjacent nitro and bromo groups on the aromatic ring increases the partial positive charge on the benzylic carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. However, the steric bulk of these ortho substituents can hinder the backside attack required for the Sₙ2 mechanism, potentially slowing the reaction rate compared to an unsubstituted benzyl (B1604629) bromide.

SubstrateRelative Sₙ2 Reaction Rate (Predicted)Key Influencing Factors
Benzyl bromideBaselineUnhindered benzylic position.
1-(Bromomethyl)-3-nitrobenzeneFaster than baselineStrong electron-withdrawing effect from the nitro group at the meta position increases the electrophilicity of the benzylic carbon.
This compoundSlower than meta-isomerStrong electron-withdrawing effects from ortho-bromo and ortho-nitro groups enhance electrophilicity, but significant steric hindrance from these bulky adjacent groups impedes nucleophilic attack.

This table presents predicted relative rates based on established principles of physical organic chemistry.

The electrophilic bromomethyl center of this compound readily reacts with a wide array of nucleophiles, making it a versatile building block in organic synthesis. These reactions typically result in the displacement of the bromide ion and the formation of a new carbon-heteroatom or carbon-carbon bond. Research on analogous nitrobenzyl bromides has demonstrated successful reactions with various nucleophilic species.

N-Nucleophiles: Amines (primary, secondary, and aromatic), azides, and heterocyclic compounds react to form the corresponding substituted amines and azides. These products can serve as precursors for more complex nitrogen-containing molecules.

O-Nucleophiles: Alcohols, phenols, and carboxylates attack the benzylic carbon to yield ethers and esters, respectively.

S-Nucleophiles: Thiols and thiophenols, which are generally strong nucleophiles, react efficiently to produce thioethers.

C-Nucleophiles: Carbanions, such as those derived from nitroalkanes or cyanides, can be used to form new carbon-carbon bonds, extending the carbon skeleton.

Nucleophile ClassExample NucleophileReagent ExampleProduct Type
N-Nucleophile Primary AmineAniline (B41778)N-(2-Bromo-6-nitrobenzyl)aniline
O-Nucleophile PhenoxideSodium Phenoxide1-Bromo-2-(phenoxymethyl)-3-nitrobenzene
S-Nucleophile ThiolateSodium Thiophenolate1-Bromo-3-nitro-2-((phenylthio)methyl)benzene
C-Nucleophile Nitronate AnionSodium salt of 2-nitropropane1-Bromo-2-((2-methyl-2-nitropropyl)methyl)-3-nitrobenzene
P-Nucleophile PhosphineTriphenylphosphine (B44618)(2-Bromo-6-nitrobenzyl)triphenylphosphonium bromide

Transformations Involving the Aromatic Bromine Substituent

The bromine atom attached directly to the aromatic ring is significantly less reactive towards classical nucleophilic substitution than the bromomethyl group. However, it is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The aromatic C-Br bond in this compound can be selectively activated by palladium catalysts. The presence of the adjacent electron-withdrawing nitro group can facilitate the initial oxidative addition step in the catalytic cycle, a key step in many cross-coupling reactions. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgfao.org The coupling of this compound with various alkynes would yield substituted alkynyl-nitrobenzene derivatives, which are valuable intermediates for pharmaceuticals and materials science.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. researchgate.net This reaction is known for its tolerance of a wide range of functional groups, making it suitable for complex molecules.

Ullmann Coupling: Traditionally a copper-catalyzed reaction to form biaryl compounds from aryl halides, modern Ullmann-type reactions can also be palladium-catalyzed and are used to form C-N and C-O bonds. organic-chemistry.orgorganic-chemistry.org

Coupling ReactionPartner ReagentTypical Catalyst/ConditionsProduct Type
Sonogashira PhenylacetylenePd(PPh₃)₄, CuI, Et₃N1-(Phenylethynyl)-2-(bromomethyl)-3-nitrobenzene
Stille Tributyl(vinyl)stannanePd(PPh₃)₄, LiCl1-(Bromomethyl)-3-nitro-2-vinylbenzene
Ullmann (analog) AnilinePd(OAc)₂, Ligand, BaseN-(2-(Bromomethyl)-3-nitrophenyl)aniline

This table illustrates expected products from reactions on the target compound based on established cross-coupling methodologies.

Reductive debromination involves the replacement of the aromatic bromine atom with a hydrogen atom. This transformation can be achieved using various methods, with chemoselectivity being a key challenge, i.e., reducing the C-Br bond without affecting the nitro group or the bromomethyl group. Catalytic hydrogenation is a common and effective method. researchwithrutgers.comcolab.wsnih.gov Using a palladium-on-carbon (Pd/C) catalyst with a hydrogen source allows for the selective cleavage of the aryl-bromide bond under neutral conditions, which typically preserves the nitro group. researchwithrutgers.comnih.gov

Other methods include the use of reducing agents like sodium borohydride (B1222165) in the presence of a palladium catalyst or magnesium metal in methanol. researchgate.netorganic-chemistry.orgresearchgate.net These methods offer mild conditions for the dehalogenation of aryl halides. researchgate.netorganic-chemistry.org

Reagent SystemHydrogen SourceTypical ConditionsSelectivity
Pd/C H₂ gasRoom temperature, neutral pHHigh selectivity for C-Br bond; nitro group is preserved. researchwithrutgers.comnih.gov
Pd[P(t-Bu)₃]₂ / NaBH₄ Sodium BorohydrideRoom temperature, aqueous medium researchgate.netGood for functionalized aryl bromides. researchgate.net
Mg / MeOH MethanolRoom temperature researchgate.netorganic-chemistry.orgEffective and inexpensive; tolerates various functional groups. researchgate.netorganic-chemistry.org
Ru(II) catalyst IsopropanolElevated temperatureTransfer hydrogenation method.

Reactivity of the Aromatic Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, the most common of which is reduction to an amino group (-NH₂). This conversion is a cornerstone of synthetic chemistry, as it transforms an electron-withdrawing group into an electron-donating one and provides a nucleophilic site for further functionalization.

The reduction of the nitro group in this compound can be accomplished with a variety of reagents. However, the choice of reagent is critical to avoid unwanted side reactions, such as the reduction of the bromo substituents.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). This method is robust and generally selective for the nitro group.

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni) is a highly efficient method. However, under these conditions, reductive debromination of both the aromatic and benzylic positions can also occur, especially under harsh conditions or with prolonged reaction times. Careful selection of the catalyst and conditions is necessary to achieve chemoselectivity. nih.gov

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C) can also effect the reduction under milder conditions.

Borohydride Systems: Metal-free systems using reagents like tetrahydroxydiboron (B82485) have been developed for the rapid and highly chemoselective reduction of aromatic nitro compounds, preserving halogen substituents. fao.org

Reagent SystemConditionsProductNotes on Selectivity
Fe / HCl Reflux3-Bromo-2-(bromomethyl)anilineGenerally selective for the nitro group.
H₂ / Pd/C Room Temp, 1 atm3-Bromo-2-(bromomethyl)anilinePotential for concurrent debromination, leading to mixtures of products.
NaBH₄ / Ni₂B H₂O, Room Temp3-Bromo-2-(bromomethyl)anilineAn efficient and rapid protocol in aqueous media.
B₂(OH)₄ / 4,4'-bipyridine Room Temp, 5 min3-Bromo-2-(bromomethyl)anilineMetal-free method with high chemoselectivity for the nitro group, tolerating halogens. fao.org

Catalytic and Stoichiometric Reduction Pathways

The selective reduction of the nitro group in this compound is a critical transformation, unlocking pathways to various nitrogen-containing heterocyclic compounds. Both catalytic and stoichiometric methods are applicable for this purpose, with the choice of reagent influencing the reaction's selectivity and outcome.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. While specific studies on the catalytic hydrogenation of this compound are not extensively documented in publicly available literature, the reduction of a closely related compound, N-(o-nitrobenzyl)ethyl glycine (B1666218), to N-(o-aminobenzyl)ethyl glycine has been successfully achieved using a 10% palladium on carbon (Pd/C) catalyst. google.com This reaction proceeds under hydrogen pressure in an ethanol (B145695) solvent, indicating that the nitro group can be selectively reduced in the presence of other functional groups. It is anticipated that this compound would behave similarly under these conditions, yielding 1-bromo-2-(bromomethyl)-3-aminobenzene. The presence of the benzylic bromide and aromatic bromide moieties requires careful control of reaction conditions to prevent undesired side reactions such as hydrodebromination.

Stoichiometric Reduction:

Stoichiometric reducing agents offer an alternative to catalytic hydrogenation and are frequently used for nitro group reductions in laboratory settings. Common reagents for this transformation include metals in acidic media, such as iron in the presence of hydrochloric acid (Fe/HCl) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl). These methods are generally effective for the reduction of nitroarenes and are expected to convert this compound to the corresponding aniline. The chemoselectivity of these reagents is a key consideration, as the highly reactive benzylic bromide could potentially undergo reduction or other transformations under the reaction conditions.

Reduction MethodReagent/CatalystProductPotential Side Reactions
Catalytic HydrogenationH₂, 10% Pd/C1-Bromo-2-(bromomethyl)-3-aminobenzeneHydrodebromination
Stoichiometric ReductionFe/HCl1-Bromo-2-(bromomethyl)-3-aminobenzeneReduction of benzylic bromide
Stoichiometric ReductionSnCl₂/HCl1-Bromo-2-(bromomethyl)-3-aminobenzeneNot specified

Participation in Condensation and Addition Reactions

The electrophilic nature of the carbon atom in the bromomethyl group makes this compound a prime candidate for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, which can then participate in subsequent condensation and addition reactions.

The benzylic bromide is a potent electrophile, readily undergoing Sₙ2 reactions with various nucleophiles such as amines, alcohols, and thiols. For instance, reaction with a primary amine would lead to the formation of a secondary amine, which could then engage in intramolecular condensation if another suitable functional group is present on the nucleophile or the aromatic ring.

Furthermore, the nitro group acts as a moderate electron-withdrawing group, activating the aromatic ring towards nucleophilic aromatic substitution, albeit to a lesser extent than in dinitro or trinitro-substituted benzenes. However, the primary mode of reactivity for this compound in condensation and addition reactions is expected to be initiated by substitution at the benzylic position.

Intramolecular Cyclization and Rearrangement Reactions Facilitated by the Bromomethyl Moiety

A key application of this compound in synthetic organic chemistry is its use as a building block for the synthesis of fused heterocyclic systems. This is typically achieved through a sequence involving the reduction of the nitro group, followed by an intramolecular cyclization reaction.

Formation of Fused Heterocyclic Systems

The strategic positioning of the amino group (after reduction) and the bromomethyl group allows for intramolecular cyclization to form nitrogen-containing heterocycles. A notable example is the synthesis of tetrahydroimidazo[2,1-b]quinazolin-2-ones. In a documented synthetic route, a derivative of 2-aminobenzylamine, obtained from the reduction of the corresponding nitrobenzyl precursor, undergoes cyclization with cyanogen (B1215507) bromide. google.com This reaction proceeds in a heated alcoholic solvent and leads to the formation of the fused imidazole (B134444) ring system.

This transformation highlights the potential of this compound as a precursor for quinazolinone-based structures. The initial reduction of the nitro group to an amine provides the necessary nucleophile to react with the electrophilic bromomethyl carbon in an intramolecular fashion, leading to the formation of a six-membered ring. Subsequent elaboration can then be used to construct additional fused rings.

PrecursorReagentsFused Heterocyclic System
N-(o-aminobenzyl)ethyl glycinate1. H₂, Pd/C (for nitro reduction) 2. Cyanogen BromideTetrahydroimidazo[2,1-b]quinazolin-2-one

Generation of Reactive Quinonimine Methide Intermediates

While not directly documented for this compound, the generation of reactive intermediates such as quinonimine methides from related ortho-substituted aminobenzyl derivatives is a plausible transformation. Following the reduction of the nitro group to an amine, the resulting 1-bromo-2-(bromomethyl)-3-aminobenzene possesses the necessary structural features for the potential formation of a quinonimine methide.

Applications of 1 Bromo 2 Bromomethyl 3 Nitrobenzene in Advanced Organic Synthesis

Role as a Versatile Synthon in Heterocyclic Compound Synthesis

The distinct reactivity of the functional groups on the 1-bromo-2-(bromomethyl)-3-nitrobenzene scaffold allows for its use as a versatile synthon in the construction of diverse heterocyclic compounds. The benzylic bromide offers a site for nucleophilic substitution, while the nitro group can be readily converted into other functionalities, primarily an amino group, to facilitate cyclization reactions.

The indole (B1671886) framework is a "privileged" structural motif found in numerous natural products and pharmaceutical agents. nih.gov The synthesis of substituted indoles is therefore a significant goal in organic chemistry. nih.govcore.ac.ukrsc.org this compound and its analogs serve as effective precursors for constructing the indole core.

A well-documented synthetic route involves the transformation of a related compound, methyl 2-bromomethyl-3-nitrobenzoate, into an indole derivative. orgsyn.org In this process, the bromomethyl group is first reacted with triphenylphosphine (B44618) to form a stable phosphonium (B103445) salt (a Wittig salt). orgsyn.org This salt can then undergo further reactions, such as a Wittig reaction followed by reductive cyclization of the nitro group, to yield the final indole ring system. orgsyn.org The presence of the bromine and nitro groups on the benzene (B151609) ring provides additional handles for subsequent functionalization to create a variety of complex indole derivatives.

Starting Material AnalogueKey IntermediateFinal Product Class
Methyl 2-bromomethyl-3-nitrobenzoate(2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromideSubstituted Indoles

This interactive table demonstrates a documented pathway for indole synthesis using a structurally similar precursor.

By analogy to established synthetic methods, the reactive bromomethyl group of this compound makes it an ideal candidate for incorporation into other significant heterocyclic systems like 1,3,4-oxadiazoles and 1,2,3-triazoles. These heterocycles are known to be present in compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govnih.govmdpi.com

1,3,4-Oxadiazole (B1194373) Derivatives: The synthesis of substituted 1,3,4-oxadiazoles often involves the cyclization of hydrazide precursors or the alkylation of a pre-formed oxadiazole ring. nih.govresearchgate.net The bromomethyl group in this compound can act as a potent electrophile. It could be used to alkylate the nitrogen or sulfur atom of a 1,3,4-oxadiazole-2-thione or a nitrogen atom in an amino-substituted oxadiazole, thereby tethering the bromo-nitrophenyl moiety to the heterocyclic core. nih.govresearchgate.net

Triazole Derivatives: Research has demonstrated the efficient and regioselective N-alkylation of NH-1,2,3-triazoles using various alkyl halides in the presence of a base like potassium carbonate. organic-chemistry.org As a benzylic halide, this compound is an excellent substrate for this type of reaction. Its reaction with a 4-substituted-NH-1,2,3-triazole would predictably lead to the formation of a 2,4-disubstituted 1,2,3-triazole, a valuable scaffold in medicinal chemistry. organic-chemistry.org

HeterocycleProposed Reaction with this compoundProduct Type
5-Aryl-1,3,4-oxadiazole-2-thioneS-alkylation at the thione positionThioether-linked Oxadiazole
4-Bromo-NH-1,2,3-triazoleRegioselective N-alkylation2-(2-Bromo-6-nitrobenzyl)-4-bromo-1,2,3-triazole

This interactive table illustrates analogous synthetic applications for building complex heterocyclic systems.

The synthesis of complex polycyclic structures, such as quinazolines, often relies on building blocks that possess multiple, orthogonally reactive functional groups. Quinazoline (B50416) derivatives are of particular interest due to their wide-ranging biological activities, including use as anticancer agents. nih.govresearchgate.net

This compound is a strategic starting material for such frameworks. A critical transformation is the reduction of the nitro group to an amine. This creates an ortho-substituted aniline (B41778) derivative, a key precursor for the quinazoline ring system. The resulting amino group, along with the adjacent functionalized methyl group (derived from the original bromomethyl moiety), can undergo condensation and cyclization with appropriate reagents to form the fused pyrimidine (B1678525) ring of the quinazoline core. The aryl bromide at position 1 remains intact during these transformations, providing a valuable site for late-stage modifications, such as palladium-catalyzed cross-coupling reactions, to introduce further complexity and build molecules analogous to known quinazoline-based antifolates. nih.govresearchgate.net

Utility in Functional Material Development

Beyond its role in constructing discrete molecules, this compound has potential applications in the field of materials science, particularly in photolithography.

Photoacid generators (PAGs) are essential components in chemically amplified resist systems used in microlithography for the manufacturing of integrated circuits. These molecules generate a strong acid upon exposure to light. Ortho-nitrobenzyl esters are a classic class of compounds used for this purpose due to their well-known photolability.

The structure of this compound is ideally suited for the synthesis of such PAGs. The highly reactive bromomethyl group can readily undergo nucleophilic substitution with the salt of a strong, non-nucleophilic acid, such as a triflate or nonaflate. The resulting ortho-nitrobenzyl ester would function as a PAG. Upon irradiation with UV light, the molecule undergoes an intramolecular rearrangement, leading to the cleavage of the ester bond and the release of the strong sulfonic acid. This released acid then catalyzes deprotection reactions in the surrounding polymer matrix, rendering it soluble and enabling the creation of high-resolution patterns.

Strategic Building Block for Pharmacologically Relevant Molecules (by analogy)

The diverse reactivity of this compound makes it a valuable building block for the synthesis of molecules with potential pharmacological applications. frontiersin.org The nitro group itself is a versatile functional handle, easily converted to an amine, which is a key component of countless bioactive molecules. frontiersin.org

As detailed previously, this compound can be used to construct a variety of heterocyclic scaffolds that are central to medicinal chemistry, including indoles, oxadiazoles, triazoles, and quinazolines. nih.govorganic-chemistry.orgresearchgate.net The ability to first use the benzylic bromide for alkylation or ring formation, followed by reduction of the nitro group for a subsequent cyclization, and finally modification at the aryl bromide site, allows for a highly convergent and flexible approach to building molecular complexity. This strategic, multi-step functionalization is crucial in drug discovery for generating libraries of related compounds to explore structure-activity relationships.

Advanced Spectroscopic and Computational Investigations of 1 Bromo 2 Bromomethyl 3 Nitrobenzene

Elucidation of Molecular Structure through High-Resolution Spectroscopic Techniques (e.g., multi-dimensional NMR spectroscopy, high-resolution mass spectrometry)

The precise molecular structure of 1-Bromo-2-(bromomethyl)-3-nitrobenzene (C₇H₅Br₂NO₂) is unequivocally established through the application of high-resolution spectroscopic methods. While comprehensive multi-dimensional Nuclear Magnetic Resonance (NMR) studies are not extensively detailed in publicly accessible literature, the expected proton (¹H) and carbon-13 (¹³C) NMR spectral data can be inferred from its constituent functional groups and substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the aromatic region would display a complex multiplet pattern corresponding to the three adjacent protons on the benzene (B151609) ring. The chemical shifts would be influenced by the combined electronic effects of the bromo, bromomethyl, and strongly electron-withdrawing nitro groups. The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) are expected to appear as a distinct singlet in a region typical for benzylic halides.

For ¹³C NMR, six unique signals would be anticipated for the aromatic carbons, with their chemical shifts dictated by the electronic environment imposed by the substituents. The carbon of the bromomethyl group would appear as a single resonance in the aliphatic region of the spectrum.

High-Resolution Mass Spectrometry (HRMS): High-resolution mass spectrometry provides definitive confirmation of the elemental composition. The monoisotopic mass of this compound is 292.8687 g/mol . epa.gov HRMS analysis would show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), resulting in a distinctive M, M+2, and M+4 peak distribution, which serves as a key identifier for this compound. The precise mass measurement allows for the unambiguous determination of the molecular formula, C₇H₅Br₂NO₂. nih.gov

Table 1: Key Physicochemical and Spectroscopic Properties of this compound
PropertyValueReference
Molecular FormulaC₇H₅Br₂NO₂ nih.gov
Average Mass294.93 g/mol epa.gov
Monoisotopic Mass292.868704 g/mol epa.gov

Solid-State Structural Characterization via X-ray Crystallography (referencing analogous halomethyl-nitrobenzenes)

While a specific single-crystal X-ray diffraction study for this compound is not available in the surveyed literature, its solid-state structure can be reliably inferred by examining crystallographic data of analogous halomethyl-nitrobenzenes. Studies on compounds such as 1-(chloromethyl)-4-nitrobenzene and 1-(bromomethyl)-3-nitrobenzene provide significant insights into the expected molecular geometry and crystal packing. nih.govnih.gov

In related structures, the nitro group is often observed to be nearly coplanar with the aromatic ring, a result of resonance stabilization. For instance, in 1-(chloromethyl)-4-nitrobenzene, the dihedral angle between the plane of the NO₂ group and the benzene ring is a mere 2.9 (2)°. nih.govresearchgate.net A similar planarity would be expected for the title compound. Conversely, the halomethyl group typically deviates from the ring plane. In the case of 1-(chloromethyl)-4-nitrobenzene, the chlorine atom is displaced by 1.129 (1) Å from the ring plane, and the C5—C4—C7—Cl1 torsion angle is 83.8 (2)°. nih.gov

Intermolecular interactions are crucial in defining the crystal lattice. Weak intermolecular C—H···O hydrogen bonds involving the oxygen atoms of the nitro group and hydrogen atoms from neighboring molecules are commonly observed, contributing to the stability of the crystal structure by linking molecules into chains or more complex networks. nih.gov

Table 2: Crystallographic Data for an Analogous Halomethyl-nitrobenzene
Parameter1-(chloromethyl)-4-nitrobenzeneReference
Molecular FormulaC₇H₆ClNO₂ nih.gov
Crystal SystemOrthorhombic nih.gov
NO₂ / Ring Dihedral Angle2.9 (2)° nih.gov
C-C-C-Cl Torsion Angle83.8 (2)° nih.gov
Key Intermolecular InteractionC—H···O nih.gov

Theoretical Studies and Quantum Chemical Calculations

Anisotropic Displacement Parameters (ADPs), which describe the anisotropic thermal motion of atoms in a crystal lattice, can be investigated through both experimental X-ray diffraction and theoretical calculations. washington.eduarxiv.org A key study on the analogous compounds 1-(chloromethyl)-3-nitrobenzene and 1-(bromomethyl)-3-nitrobenzene serves as an excellent benchmark for understanding the challenges and nuances of determining ADPs for such molecules. nih.gov

In this research, ADPs for these two isomorphous compounds were calculated from first principles using the harmonic approximation. nih.gov Theory predicted similar ADPs for both the chloro and bromo derivatives. However, initial diffraction experiments using Mo Kα radiation showed a significant contradiction: the experimentally observed ADPs were substantially larger for the bromo derivative than for its lighter congener, which matched the theoretical ADPs reasonably well. nih.gov This discrepancy highlighted a potential systematic error in the experimental data for the heavier bromo compound. The issue was resolved when the experiment was repeated using high-quality synchrotron radiation, which produced experimental ADPs that compared much more favorably to the theoretical predictions. nih.gov This work underscores the importance of high-quality diffraction data for accurately determining ADPs and validates the theoretical approach for predicting them, which could be applied to this compound.

Ion mobility spectrometry (IMS), often coupled with mass spectrometry (IM-MS), provides an additional dimension of separation based on the size, shape, and charge of an ion as it moves through a buffer gas. nih.gov This property is quantified as the Collision Cross Section (CCS), a critical parameter for structural identification. nih.gov

For this compound, a theoretical CCS value has been computed. The PubChem database lists a predicted CCS value of 45.8 Ų for the protonated molecule ([M+H]⁺). nih.gov While experimental data is not available, such computational predictions are increasingly valuable. arxiv.org Machine learning models and other theoretical methods are now widely used to predict CCS values for small molecules, helping to build extensive databases that aid in the identification of unknown compounds, especially when authentic standards are unavailable. nih.gov Studies on other nitrobenzene (B124822) compounds have demonstrated the utility of IMS for their selective detection and separation, indicating that this technique would be highly applicable for the characterization of the title compound in complex mixtures. nih.gov

Table 3: Predicted Collision Cross Section (CCS) Data
IonPredicted CCS (Ų)Source
[M+H]⁺45.8PubChem nih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms, energetics, and transition states of molecules. acs.org Research into the unimolecular decomposition of substituted nitrobenzenes provides a framework for understanding the potential reactivity of this compound. acs.orgresearchgate.net

A theoretical study using the PBE0/6-31+G(d,p) level of theory analyzed the main decomposition pathways for nitrobenzene, including the direct cleavage of the C–NO₂ bond. acs.orgresearchgate.net The study then examined how various substituents (e.g., nitro, methyl, amino) at the ortho, meta, and para positions influence the Gibbs free energies of these reaction pathways. It was found that ortho and para substitutions caused significant deviations in decomposition energies due to resonance effects, while meta substitutions had a less pronounced impact. acs.org For this compound, the substituents are ortho and meta to each other. The strong electron-withdrawing character of the nitro group and the bromine atom, combined with the presence of the bromomethyl group, would be expected to significantly influence the C–NO₂ bond dissociation energy and other potential reaction pathways. Computational modeling could precisely quantify these effects and predict the most likely decomposition mechanisms and transition state structures.

The electronic properties of this compound are dominated by the interplay of its substituents on the aromatic ring. The nitro group is a powerful electron-withdrawing group, which significantly influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netuwosh.edu

Synthesis and Investigation of Derivatives and Analogs of 1 Bromo 2 Bromomethyl 3 Nitrobenzene

Design Principles for Structural Variation and Functionalization

The design of derivatives based on the 1-bromo-2-(bromomethyl)-3-nitrobenzene scaffold is guided by the distinct chemical nature of its three key functional groups. The bromomethyl group (-CH2Br) is a potent electrophile, highly susceptible to nucleophilic substitution, making it an ideal handle for introducing a wide array of side chains. The bromine atom attached directly to the aromatic ring is less reactive towards nucleophilic aromatic substitution but is perfectly suited for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the formation of carbon-carbon or carbon-heteroatom bonds at this position. The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to it. Furthermore, the nitro group can be readily reduced to an amino group, providing another avenue for functionalization.

The interplay of these groups dictates the strategy for structural variation. For instance, the high reactivity of the benzylic bromide allows for selective reaction with nucleophiles while leaving the aryl bromide intact. scirp.org This benzylic position is particularly reactive because any intermediate radical, cation, or anion can be stabilized by the adjacent benzene ring. scirp.org Conversely, under palladium catalysis, the aryl bromide can be selectively coupled, leaving the bromomethyl group available for subsequent transformations. The position of the nitro group significantly influences the electronic properties of the ring and the reactivity of the other two sites, a key consideration in designing derivatives with specific electronic or steric properties.

Synthesis of Positional Isomers and Related Halo(bromomethyl)nitrobenzenes

The synthesis of this compound and its positional isomers typically involves a multi-step sequence, starting from a suitably substituted toluene (B28343) or aniline (B41778) derivative. The specific order of nitration, bromination of the ring, and bromination of the methyl group is crucial to achieve the desired regiochemistry, governed by the directing effects of the substituents. libretexts.org

For the target compound, This compound , a common route begins with 2-methyl-3-nitroaniline (B147196). A Sandmeyer reaction is employed to replace the amino group with a bromine atom, yielding 1-bromo-2-methyl-3-nitrobenzene. Subsequent benzylic bromination of the methyl group, often using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN), furnishes the final product. chemicalbook.com

The synthesis of the positional isomer, 1-bromo-2-(bromomethyl)-4-nitrobenzene , starts from (2-bromo-5-nitrophenyl)methanol. The conversion of the primary alcohol to the corresponding benzyl (B1604629) bromide can be efficiently achieved using N-bromosuccinimide and triphenylphosphine (B44618) (PPh3) in dichloromethane, affording the product in high yield. chemicalbook.com

Below is a table summarizing the synthesis of these two isomers:

Target CompoundStarting MaterialKey ReagentsYield (%)Reference
This compound1-Bromo-2-methyl-3-nitrobenzeneN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)Not explicitly reported, but used crude in next step chemicalbook.com
1-Bromo-2-(bromomethyl)-4-nitrobenzene(2-Bromo-5-nitrophenyl)methanolN-Bromosuccinimide (NBS), Triphenylphosphine (PPh3)96 chemicalbook.com

Structure-Reactivity and Structure-Application Relationship Studies

The structural arrangement of the substituents on the benzene ring profoundly impacts the reactivity of the molecule, which in turn defines its potential applications. The bromomethyl group is the most reactive site for nucleophilic substitution, and its reactivity is modulated by the electronic effects of the other substituents. The electron-withdrawing nitro group enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

This inherent reactivity makes these compounds valuable intermediates in the synthesis of more complex molecules, including nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. nih.gov For example, a related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, is a key intermediate in the synthesis of Lenalidomide, a medication used to treat multiple myeloma. google.com In this synthesis, the bromomethyl group reacts with the amino group of 3-aminopiperidine-2,6-dione (B110489) to form a new carbon-nitrogen bond, leading to the construction of the isoindolinone core of the drug. google.com

The position of the nitro group relative to the bromomethyl group is critical. When the nitro group is ortho or para to the leaving group in a nucleophilic aromatic substitution, it can stabilize the intermediate Meisenheimer complex through resonance, thus accelerating the reaction. While this applies to the aryl bromide, the electronic influence on the benzylic bromide is also significant. The application of these compounds often leverages the sequential reactivity of the functional groups. For instance, the bromomethyl group can be used for an initial coupling reaction, followed by reduction of the nitro group to an amine, which can then be used for further derivatization. This stepwise approach allows for the controlled and predictable synthesis of complex target molecules.

Exploration of Bis(bromomethyl) Compounds and Polyhalogenated Derivatives

Expanding the synthetic utility of the halo(bromomethyl)nitrobenzene scaffold involves the introduction of additional reactive sites, such as a second bromomethyl group or more halogen atoms. These poly-functionalized compounds serve as precursors for cross-linking agents, ligands for coordination chemistry, and building blocks for supramolecular structures.

The synthesis of bis(bromomethyl)benzenes is typically achieved by the radical bromination of the corresponding dimethylbenzene (xylene) isomers using NBS. researchgate.net For example, 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649) has been synthesized and its solid-state structure investigated, revealing that the crystal packing is influenced by intermolecular Br···Br interactions. rsc.org Similarly, the synthesis of 2,3-bis(bromomethyl)-1-methoxy-4-nitrobenzene has been reported through the bromination of 1-methoxy-2,3-dimethyl-4-nitrobenzene with NBS. researchgate.net These compounds, with two reactive benzylic bromide moieties, are valuable for creating larger molecular architectures.

The presence of multiple bromine atoms on the aromatic ring, in addition to the bromomethyl group, further enhances the potential for complex derivatization. These polyhalogenated derivatives can undergo sequential and site-selective cross-coupling reactions, allowing for the introduction of different substituents at specific positions on the aromatic ring. This level of control is highly desirable in the fields of materials science and medicinal chemistry for the synthesis of precisely defined molecular structures.

Emerging Research Areas and Future Directions for 1 Bromo 2 Bromomethyl 3 Nitrobenzene Chemistry

Development of More Sustainable and Greener Synthetic Protocols

Traditional synthetic routes for polysubstituted benzenes often rely on harsh conditions, stoichiometric reagents, and hazardous solvents, leading to significant environmental concerns. ontosight.aiorgsyn.orggoogle.com Future research is increasingly focused on developing greener and more sustainable protocols for the synthesis of 1-Bromo-2-(bromomethyl)-3-nitrobenzene and its derivatives. Key areas of development include the adoption of flow chemistry, photocatalysis, and alternative energy sources. chemistryjournals.net

Continuous-flow reactors offer significant advantages over traditional batch processes for nitration and hydrogenation reactions, which are central to the synthesis of nitroaromatics and their subsequent transformations. nih.gov Flow chemistry provides superior heat and mass transfer, enabling better control over highly exothermic reactions and improving safety. researchgate.netmdpi.com For instance, the selective hydrogenation of halogenated nitroaromatics, a crucial step for creating amino derivatives, can be performed with higher selectivity and reduced dehalogenation side products in continuous-flow systems. acs.orgresearchgate.net Applying these principles to the synthesis and derivatization of this compound could lead to cleaner processes with higher yields and reduced waste.

Table 1: Comparison of Batch vs. Continuous-Flow Processes for Nitroaromatic Synthesis

FeatureBatch ReactorContinuous-Flow Reactor
Safety Higher risk due to large volumes of hazardous materials and poor heat dissipation.Enhanced safety due to small reaction volumes and superior temperature control. nih.gov
Efficiency Lower heat and mass transfer efficiency.Excellent heat and mass transfer, leading to faster reactions and higher yields. mdpi.com
Selectivity Often lower, with more side products (e.g., dehalogenation). researchgate.netHigher selectivity and cleaner product profiles. acs.org
Waste Generates significant waste, including spent acids that require costly recycling. nih.govReduced wastewater emission and potential for integrated purification steps. nih.gov
Scalability Scaling up can be challenging and dangerous.Easier and safer to scale by running the system for longer durations or in parallel.

Photocatalysis represents another promising green approach. Visible-light-mediated reactions can facilitate transformations like bromination and C-H functionalization under mild, ambient conditions, often eliminating the need for harsh reagents. mdpi.commdpi.com Research into the photoredox-catalyzed bromonitroalkylation of alkenes, for example, showcases the potential for generating complex molecules using light as a benign energy source. nih.gov Developing photocatalytic methods for the selective bromination or functionalization steps in the synthesis of this compound could significantly reduce the environmental footprint of its production.

Exploration of Novel Catalytic Transformations

The distinct reactivity of the aryl C-Br and benzyl (B1604629) C-Br bonds in this compound makes it an ideal substrate for selective catalytic transformations. Future research will likely focus on leveraging modern catalysis to functionalize this molecule with high precision, enabling the rapid construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Studies on similar molecules, such as chloromethyl bromobenzenes, have demonstrated that highly selective Suzuki-Miyaura coupling at the C(sp²)-Br bond is achievable. nih.gov By choosing appropriate ligands, such as tricyclohexylphosphine (B42057) (PCy₃), the catalytic system can preferentially activate the aromatic C-Br bond while leaving the benzylic C-X bond intact. This selectivity allows for the stepwise introduction of different aryl groups. This protocol could be extended to this compound, enabling a one-pot dual arylation where the aromatic and benzylic positions are functionalized with two different partners.

Table 2: Potential Selective Catalytic Reactions for this compound

Reaction TypeTarget BondCatalyst/Reagents (Example)Potential Product
Suzuki-Miyaura CouplingAromatic C-BrPd(OAc)₂, PCy₃·HBF₄, Arylboronic Acid2-(Bromomethyl)-3-nitro-1,1'-biphenyl derivatives nih.gov
Buchwald-Hartwig AminationAromatic C-BrPd Catalyst, Phosphine Ligand, AmineN-Aryl-2-(bromomethyl)-3-nitroanilines
Sonogashira CouplingAromatic C-BrPd/Cu Catalyst, Alkyne1-(Alkynyl)-2-(bromomethyl)-3-nitrobenzene derivatives
Nucleophilic SubstitutionBenzylic C-BrVarious Nucleophiles (e.g., NaN₃, KCN, NaOR)Azides, Nitriles, Ethers

Beyond established cross-coupling methods, the exploration of C-H activation reactions presents a frontier for functionalizing the aromatic ring. While the current substitution pattern leaves only three C-H bonds, catalytic methods could enable their direct conversion to C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials and improving atom economy.

Advanced Applications in Medicinal Chemistry and Chemical Biology

Heterocyclic compounds are foundational to drug discovery, with a vast majority of FDA-approved drugs containing at least one heterocyclic scaffold. nih.govfrontiersin.org The reactive handles on this compound make it an excellent starting material for the synthesis of diverse heterocyclic systems. Its structural isomer, 1-(bromomethyl)-2-nitrobenzene, is a known reagent for preparing 1,3,4-oxadiazole (B1194373) and triazole derivatives that exhibit anticancer and antifungal activities. pharmaffiliates.com This strongly suggests that this compound could serve as a valuable scaffold in medicinal chemistry for creating novel bioactive molecules. mdpi.com

The dual reactivity of the molecule allows for the construction of fused ring systems or molecules with multiple points of diversification. For instance, the benzylic bromide can be used to alkylate a thiol or amine, while the aromatic bromide can participate in a subsequent palladium-catalyzed cyclization or cross-coupling reaction. This strategy could be employed to generate libraries of complex molecules for screening against various biological targets. The nitro group can also be readily reduced to an amine, providing another point for modification or for influencing the electronic properties and conformation of the final molecule. ijnrd.org

Future research will likely involve using this compound as a key intermediate to synthesize novel classes of compounds for evaluation as:

Enzyme inhibitors

Anticancer agents

Antimicrobial compounds

Probes for chemical biology

Integration into Supramolecular Architectures and Advanced Materials

The development of advanced materials with tailored properties is a major goal of modern chemistry. The unique structure of this compound offers potential for its use as a monomer or structural unit in the synthesis of functional materials such as conjugated polymers and metal-organic frameworks (MOFs).

In polymer chemistry, the two different C-Br bonds could allow for chemoselective polymerization. For example, a Migita–Kosugi–Stille coupling polycondensation could be used to selectively polymerize through the aromatic C-Br bond, leaving the benzylic C-Br groups on the side chains. rsc.org These pendant bromomethyl groups could then be used for post-polymerization modification, allowing for the tuning of the polymer's properties, such as solubility or sensor capabilities. Such materials could find applications in organic electronics, optoelectronics, and chemical sensing. nih.govresearchgate.net Multicomponent polymerization strategies could also incorporate this monomer to create complex, π-conjugated polymers with diverse functionalities. nsf.gov

While direct integration into MOFs has not been reported, the molecule's functional groups make it a candidate for creating bespoke organic linkers. The bromo- and bromomethyl- groups could be converted into carboxylic acids, pyridyls, or other coordinating groups necessary for MOF construction. The inherent asymmetry and functionality of the resulting linker could lead to novel network topologies and functional pores, potentially useful for gas storage, separation, or catalysis.

Computational Design and Prediction of Novel Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and reaction outcomes. scirp.org Applying DFT methods to this compound can provide deep insights into its electronic structure, reactivity, and potential applications, guiding future experimental work.

DFT calculations can be used to determine global and local reactivity descriptors. shd-pub.org.rs By calculating parameters such as the HOMO-LUMO gap, electrophilicity/nucleophilicity indices, and electrostatic potential maps, researchers can predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. mdpi.com For example, such calculations could quantitatively confirm the higher reactivity of the benzylic C-Br bond towards nucleophiles compared to the aromatic C-Br bond and predict the regioselectivity of further electrophilic aromatic substitution. rsc.org

Furthermore, computational modeling can be used to design novel catalytic systems for its transformation. By simulating reaction pathways and transition states, catalysts and conditions can be optimized in silico before being tested in the lab. researchgate.net In medicinal chemistry, molecular docking studies could be used to predict how derivatives of this compound might bind to specific biological targets, such as enzyme active sites. This allows for the rational design of new drug candidates, prioritizing the synthesis of compounds with the highest predicted affinity and saving significant time and resources. pragmetis.com

Q & A

Q. What are the optimal synthetic routes for 1-bromo-2-(bromomethyl)-3-nitrobenzene, and how is purity validated?

Microwave-assisted synthesis is effective for derivatives of this compound. For example, 1-bromo-2-fluoro-3-nitrobenzene reacts with phenols under microwave conditions (90–150°C, 30–60 min) to yield substituted nitroarenes with >90% efficiency. Post-synthesis, purity is confirmed via 1H^1H-NMR (e.g., δ 7.98–6.47 ppm for aromatic protons) and UPLC-ESI-MS (observed [M+H]+^+ = 342.0 vs. calculated 340.91) .

Q. How do the bromomethyl and nitro substituents influence spectroscopic characterization?

The electron-withdrawing nitro group deshields adjacent aromatic protons, causing downfield shifts in 1H^1H-NMR (e.g., δ ~7.98 ppm for protons ortho to nitro). The bromomethyl group introduces splitting patterns due to coupling with neighboring protons (e.g., J=1.208.40HzJ = 1.20–8.40 \, \text{Hz}) . Mass spectrometry further confirms molecular weight and isotopic patterns (distinct 79Br/81Br^{79}\text{Br}/^{81}\text{Br} peaks) .

Q. What safety protocols are critical when handling this compound?

Due to its brominated and nitro-functionalized structure, avoid ignition sources (P210 hazard code) and use PPE (gloves, fume hood). Nitro groups may pose explosive risks under extreme conditions. Storage in inert atmospheres and adherence to REACH guidelines are recommended .

Advanced Research Questions

Q. How does electronic modulation by substituents affect regioselectivity in cross-coupling reactions?

The nitro group directs electrophilic substitution to meta positions, while bromine acts as a leaving group in SNAr reactions. Computational studies (DFT) suggest the bromomethyl group enhances steric hindrance, favoring para-substitution in subsequent functionalizations. Experimental data from Wittig reactions show 87% yield for alkene intermediates when paired with phosphorus ylides .

Q. What strategies resolve contradictions in reported reaction yields for derivatives?

Discrepancies arise from competing pathways (e.g., nitro reduction vs. bromine substitution). Controlled stepwise reduction (e.g., H2_2/Pd-C for nitro to amine) minimizes side reactions, achieving 73% yield for 3-bromo-2-(2-bromophenoxy)aniline. Microwave irradiation improves reproducibility by reducing thermal degradation .

Q. How is this compound utilized in coordination chemistry or ligand design?

Derivatives like 1-(trifluoromethyl)-3-nitrobenzene are ligands for actinide/lanthanide separation. The nitro group stabilizes metal coordination, while bromine enables covalent bonding to silica supports. Extraction studies show >95% selectivity for Pu(IV) over Am(III) in acidic media (1–3 M HNO3_3) .

Q. What role does steric/electronic tuning play in Diels-Alder reactions?

The bromomethyl group increases steric bulk, slowing diene approach. However, electron-deficient nitro groups enhance reactivity with electron-rich dienes (e.g., furan). Lithium diisopropylamide (LDA) deprotonates intermediates, yielding 1,4-epoxynaphthalenes with >80% regioselectivity .

Methodological Guidance

  • Synthesis Optimization : Prioritize microwave-assisted protocols for speed and yield. Use anhydrous solvents to prevent hydrolysis of bromomethyl groups.
  • Contradiction Analysis : Compare reaction matrices (e.g., solvent polarity, catalyst loading) using DOE (Design of Experiments) to identify critical variables.
  • Safety Compliance : Regularly validate fume hood airflow and monitor for nitro group decomposition byproducts (e.g., NOx_x) .

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